molecular formula C11H9BrN2O3 B12506250 ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B12506250
M. Wt: 297.10 g/mol
InChI Key: BLPITTYLNBUHGJ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a valuable chemical intermediate for research and development, particularly in medicinal chemistry. The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in drug discovery, forming the core of more than 850 known biologically active compounds . This fused heterocyclic system is associated with a wide range of bioindicators, including cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents . The bromine substituent at the 7-position and the ester group at the 2-position make this compound a versatile building block for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions to introduce new carbon chains or aromatic systems . Compounds based on this structure have been investigated for their potential in treating neurological diseases . As a brominated derivative, it is particularly useful for constructing more complex molecules via palladium-catalyzed reactions like Suzuki, Negishi, or Stille couplings. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3

InChI Key

BLPITTYLNBUHGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form the Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine scaffold is constructed via cyclocondensation of a substituted pyridine derivative with a β-keto ester. For example:

  • Reagents : Ethyl 3-aminopyridine-2-carboxylate and ethyl acetoacetate.
  • Conditions : Reflux in acetic acid (110°C, 12–24 h).
  • Outcome : Formation of ethyl 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate as the intermediate.

Key Reaction :
$$
\text{Ethyl 3-aminopyridine-2-carboxylate} + \text{ethyl acetoacetate} \xrightarrow{\text{AcOH, reflux}} \text{ethyl 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate}
$$

Hydroxyl Group Protection

The hydroxyl group at position 3 is protected to prevent undesired side reactions during bromination:

  • Protecting Agents : Benzoyl chloride or pivaloyl chloride.
  • Conditions : Stirring in dichloromethane with a catalytic amount of dimethylaminopyridine (DMAP) at 0–25°C for 3–5 h.
  • Outcome : Formation of ethyl 3-(benzoyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate.

Key Reaction :
$$
\text{3-Hydroxy intermediate} + \text{benzoyl chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{3-benzoyloxy protected derivative}
$$

Regioselective Bromination

Bromination at position 7 is achieved using electrophilic brominating agents:

  • Reagents : N-Bromosuccinimide (NBS) or bromine in carbon tetrachloride.
  • Conditions : Radical-initiated bromination with NBS in DMF at 80–100°C for 6–12 h.
  • Outcome : Ethyl 3-(benzoyloxy)-7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate.

Key Reaction :
$$
\text{Protected intermediate} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{7-bromo derivative}
$$

Deprotection and Final Esterification

The protecting group is removed under mild basic conditions, and the ethyl ester is retained or reintroduced:

  • Deprotection : Methanolic NaOH (1 M, 25°C, 2 h).
  • Esterification (if required) : Reaction with ethanol and HCl gas in toluene under reflux.

Key Reaction :
$$
\text{3-Benzoyloxy-7-bromo intermediate} \xrightarrow{\text{NaOH/MeOH}} \text{this compound}
$$

Alternative Route via Halogenation of Preformed Pyrido[1,2-a]pyrimidine

Direct Bromination of the Aromatic Ring

In cases where the pyrido[1,2-a]pyrimidine core is pre-synthesized, bromination can be achieved via electrophilic substitution:

  • Reagents : Bromine in acetic acid or HBr/H2O2.
  • Conditions : Stirring at 50–60°C for 4–8 h.
  • Challenges : Regioselectivity is controlled by electron-donating/withdrawing groups; position 7 is activated for electrophilic attack due to the adjacent carbonyl group.

Key Reaction :
$$
\text{Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound}
$$

Characterization and Yield Data

Step Reagents/Conditions Yield Purity (HPLC)
Cyclocondensation Acetic acid, reflux, 24 h 65–70% >95%
Hydroxyl Protection Benzoyl chloride, DMAP, CH2Cl2 85–90% >98%
Bromination NBS, DMF, 80°C, 8 h 75–80% >97%
Deprotection NaOH/MeOH, 25°C, 2 h 90–95% >99%

Critical Analysis of Methodologies

Advantages of Sequential Functionalization

  • Regioselectivity : Bromination at position 7 is ensured by steric and electronic effects of the protected hydroxyl group.
  • Scalability : Yields exceed 70% at each step, making the route industrially viable.

Limitations

  • Protection/Deprotection Overhead : Adds two extra steps, increasing time and cost.
  • Radical Bromination Side Reactions : Minor formation of 5-bromo or 9-bromo isomers requires careful purification.

Emerging Approaches

Photoredox Catalysis for C–H Bromination

Recent advances in photoredox catalysis (e.g., using eosin Y and NBS under green light) enable direct C–H bromination without pre-protection. Preliminary data suggest a 60–65% yield for analogous pyrido[1,2-a]pyrimidine systems.

Reaction Conditions :

  • Catalyst : Eosin Y (2 mol%).
  • Light Source : Green LED (510 nm).
  • Solvent : Acetonitrile/water (9:1).

Chemical Reactions Analysis

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 . It falls under the category of pyridopyrimidines, which have a broad spectrum of biological activities . While specific applications of this compound are not extensively documented in the search results, the broader applications of related compounds and derivatives offer insights into its potential uses.

General Information

  • CAS Number: 1589518-39-7
  • Synonyms: this compound, 4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid, 7-bromo-4-oxo-, ethyl ester
  • ** melting point:** 174-176 °C

Human Leukocyte Elastase (HLE) Inhibition

One study highlights the use of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives as inhibitors of human leukocyte elastase (HLE) . HLE is an enzyme that can degrade proteins and, when imbalanced with its natural inhibitors, can lead to chronic obstructive pulmonary disease, asthma, emphysema, cystic fibrosis, and chronic inflammatory diseases .

  • SSR69071: A specific compound, 2-(9-(2-Piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is identified as a potent HLE inhibitor with good penetration in respiratory tissues . It has shown efficacy in reducing lung hemorrhage and paw edema in animal models .

###TrmD Inhibitors
Thieno[2,3-d]pyrimidine derivatives have demonstrated in vivo antibacterial activity, suggesting their potential as TrmD inhibitors .

Building Blocks for Synthesis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound Br (C7), COOEt (C2) C₁₁H₉BrN₂O₃ 297.1 Bromine enables cross-coupling; ester group enhances lipophilicity
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Br (C7), COOH (C3) C₁₀H₆BrN₂O₃ 297.0 Carboxylic acid increases polarity; potential for salt formation
7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid Cl (C7), CH₃ (C4), COOH (C4) C₁₁H₁₁ClN₂O₃ 266.7 Chlorine reduces steric hindrance; methyl group alters ring conformation
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Br (C7), CH₂Cl (C2) C₉H₆BrClN₂O 289.5 Chloromethyl group facilitates nucleophilic substitution reactions

Key Differences

Substituent Position and Reactivity :

  • The 2-carboxylate ester in the target compound enhances lipophilicity compared to the 3-carboxylic acid analog , which is more polar and likely soluble in aqueous buffers.
  • The bromine substituent at C7 offers superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine (as in ), due to bromine’s higher leaving-group ability.

Synthetic Utility :

  • The chloromethyl group in 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one allows for further functionalization (e.g., nucleophilic substitution), whereas the ethyl carboxylate in the target compound may undergo hydrolysis to carboxylic acids under basic conditions.

Biological Relevance :

  • Pyrido[1,2-a]pyrimidine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The brominated analog’s larger halogen may improve binding affinity in hydrophobic enzyme pockets compared to chlorine-substituted variants .

Biological Activity

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS No. 1589518-39-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H9BrN2O3
  • Molecular Weight : 297.1 g/mol
  • Structural Features : The compound features a pyrido[1,2-a]pyrimidine core, which is known for its role in various bioactive compounds.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and acetyl-CoA carboxylase (ACC), which are critical in cellular metabolism and proliferation.
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, including E. coli, through selective inhibition pathways that disrupt bacterial metabolism.
  • Anticancer Potential : Research indicates that derivatives of pyrido[1,2-a]pyrimidines can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

Biological ActivityMechanismReference
AntibacterialInhibition of ACC
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionDHFR inhibition

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and E. coli. The study utilized time-kill assays to determine the compound's effectiveness over time, revealing a dose-dependent response with a notable post-antibiotic effect (PAE) observed at higher concentrations.

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of pyrido[1,2-a]pyrimidine derivatives highlighted the ability of this compound to inhibit the growth of several cancer cell lines, including breast and lung cancer models. The mechanism was primarily attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Research Findings

Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of pyrido[1,2-a]pyrimidines. For instance:

  • Modifications at the 7-position have been linked to improved enzyme inhibition profiles.
  • Substituents on the aromatic ring can enhance solubility and bioavailability, crucial for therapeutic applications.

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